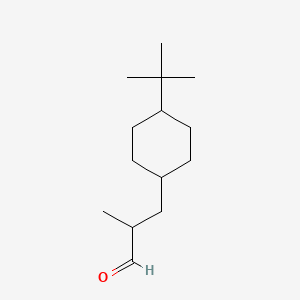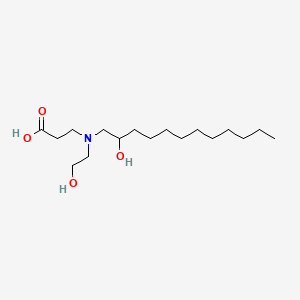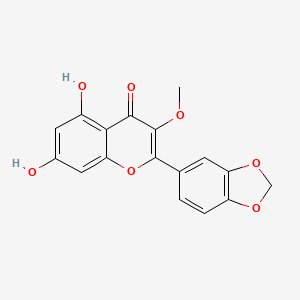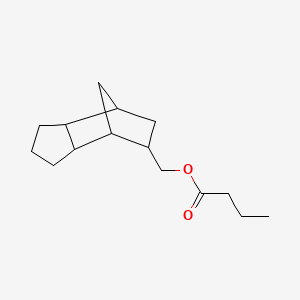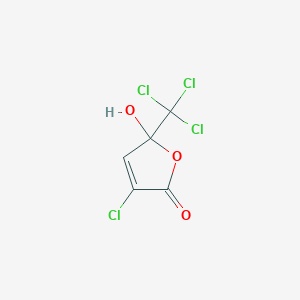
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a chlorine atom, a hydroxyl group, and a trichloromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-5-oxo-5-(trichloromethyl)-2(5H)-furanone.
Reduction: Formation of 3-chloro-5-hydroxy-5-methyl-2(5H)-furanone.
Substitution: Formation of 3-substituted-5-hydroxy-5-(trichloromethyl)-2(5H)-furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by interacting with key proteins and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3-chloro-5-hydroxy-5-methyl-
- 2(5H)-Furanone, 3-chloro-5-oxo-5-(trichloromethyl)-
- 2(5H)-Furanone, 3-bromo-5-hydroxy-5-(trichloromethyl)-
Uniqueness
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
154180-06-0 |
|---|---|
Molecular Formula |
C5H2Cl4O3 |
Molecular Weight |
251.9 g/mol |
IUPAC Name |
3-chloro-5-hydroxy-5-(trichloromethyl)furan-2-one |
InChI |
InChI=1S/C5H2Cl4O3/c6-2-1-4(11,5(7,8)9)12-3(2)10/h1,11H |
InChI Key |
PGMYOMBEABLCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1(C(Cl)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
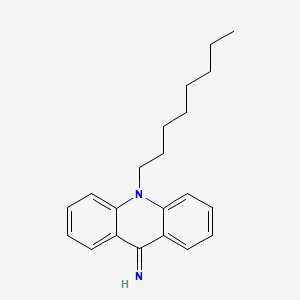

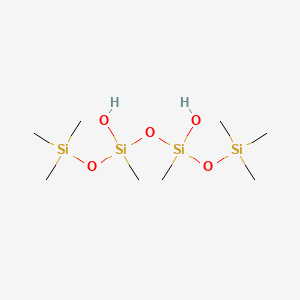
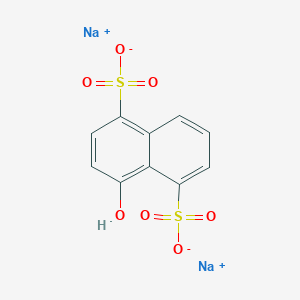
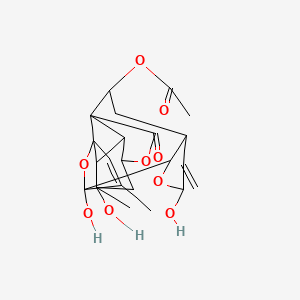
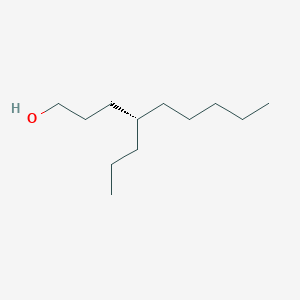
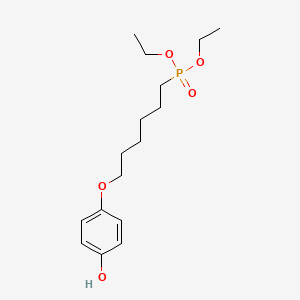
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
